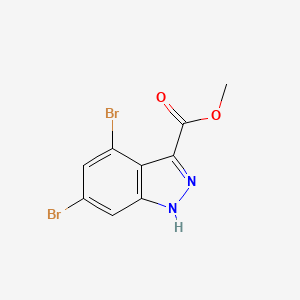
Methyl 4,6-dibromo-1H-indazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,6-dibromo-1H-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two bromine atoms at positions 4 and 6, a methyl ester group at position 3, and a hydrogen atom at position 1 of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-1H-indazole-3-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method includes:
Bromination: Starting with 1H-indazole-3-carboxylic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Esterification: The brominated product is then subjected to esterification using methanol and a catalytic amount of sulfuric acid or another acid catalyst. The reaction mixture is refluxed to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Utilizing large reactors for the bromination step, ensuring efficient mixing and temperature control.
Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding indazole derivative without bromine atoms.
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products:
Substitution: Methyl 4-methoxy-6-bromo-1H-indazole-3-carboxylate.
Reduction: 1H-indazole-3-carboxylate.
Oxidation: 4,6-dibromo-1H-indazole-3-carboxylic acid.
科学研究应用
Methyl 4,6-dibromo-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
作用机制
The mechanism of action of Methyl 4,6-dibromo-1H-indazole-3-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atoms and the ester group play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit specific enzymes by forming stable complexes, leading to altered biochemical pathways.
相似化合物的比较
Methyl 1H-indazole-3-carboxylate: Lacks bromine atoms, making it less reactive in substitution reactions.
4,6-Dibromo-1H-indazole: Lacks the ester group, affecting its solubility and reactivity.
Methyl 4-bromo-1H-indazole-3-carboxylate: Contains only one bromine atom, leading to different reactivity and biological activity.
Uniqueness: Methyl 4,6-dibromo-1H-indazole-3-carboxylate is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various applications in research and industry.
生物活性
Methyl 4,6-dibromo-1H-indazole-3-carboxylate is a synthetic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a dibrominated indazole structure, which contributes to its reactivity and biological properties. The molecular formula is C9H7Br2NO2, with a molecular weight of approximately 332.98 g/mol. The presence of bromine atoms enhances the compound's lipophilicity and influences its interaction with biological targets.
Research indicates that compounds with an indazole scaffold can interact with various biological pathways. This compound is hypothesized to exert its effects through:
- Inhibition of Protein Kinases : Similar compounds have shown activity against p21-activated kinase (PAK1), which is involved in tumor progression. Inhibiting PAK1 can lead to reduced cancer cell migration and invasion .
- Cytotoxic Effects : The compound may exhibit cytotoxicity against various cancer cell lines, similar to other dibrominated indoles that have demonstrated anti-cancer properties .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Studies have shown that related indazole derivatives possess significant cytotoxic activity against several cancer cell lines, including colon and breast cancer cells. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 (colon) | TBD | |
| Meridianin F | HL60 (leukemia) | 6–10 | |
| Meridianin C | A549 (lung) | 1–10 |
The exact IC50 values for this compound are yet to be determined but are expected to be within the range observed for similar compounds.
Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties. This compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, similar to other dibrominated indoles. Research has indicated that certain related compounds show promising activity against resistant bacterial strains .
Study on Antidepressant Activity
A study investigating the antidepressant effects of dibrominated indoles found that certain derivatives exhibited significant activity in animal models. This compound's structural similarities to serotonin may suggest potential use in treating depression-related disorders .
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of similar compounds in reducing tumor growth and enhancing survival rates in cancer models. The mechanisms often involve apoptosis induction and inhibition of angiogenesis .
属性
分子式 |
C9H6Br2N2O2 |
|---|---|
分子量 |
333.96 g/mol |
IUPAC 名称 |
methyl 4,6-dibromo-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C9H6Br2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) |
InChI 键 |
CNSQAUYFFQMCOZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NNC2=C1C(=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















